

The Function of the TIGIT ITIM Domain: A Technical Guide

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Introduction

T-cell immunoreceptor with immunoglobulin and ITIM domain (TIGIT) is a pivotal immune checkpoint receptor expressed on various immune cells, including activated T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells.[1][2] As a member of the poliovirus receptor (PVR)-like protein family, TIGIT plays a crucial role in suppressing immune responses, thereby preventing autoimmunity but also enabling tumor immune evasion.[3][4] Its function as a negative regulator has made it a promising target for cancer immunotherapy.[1][5]

The inhibitory capacity of TIGIT is mediated through its intracellular domain, which contains two key signaling motifs: an Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) and an Immunoglobulin Tail Tyrosine (ITT)-like motif.[4][6] This guide provides an in-depth examination of the TIGIT ITIM domain, detailing its structure, signaling cascade, and the experimental methodologies used to elucidate its function.

Structure and Function of the TIGIT Cytoplasmic Domain

The cytoplasmic tail of TIGIT is relatively short but contains the essential machinery for its inhibitory signaling. It is comprised of:

An ITIM domain: Characterized by the consensus sequence (S/I/V/L)xYxx(I/V/L). The ITIM
domain is a common feature of inhibitory receptors in the immune system.



• An ITT-like motif: This motif is also crucial for TIGIT's inhibitory function and works in concert with the ITIM domain.[7]

Upon engagement with its primary ligand, CD155 (also known as PVR), expressed on antigenpresenting cells (APCs), tumor cells, or other immune cells, TIGIT undergoes a conformational change that leads to the phosphorylation of the tyrosine residues within both the ITIM and ITTlike motifs.[6][8][9] This phosphorylation event is the critical first step in initiating the downstream inhibitory signaling cascade.

The TIGIT ITIM-Mediated Signaling Pathway

The primary function of a phosphorylated ITIM domain is to act as a docking site for cytosolic phosphatases containing Src homology 2 (SH2) domains. In the context of TIGIT, this leads to a multi-step inhibitory cascade:

- Ligand Binding and Phosphorylation: TIGIT on the surface of a T cell or NK cell binds to CD155 on an adjacent cell.[10] This interaction triggers Src family tyrosine kinases, such as FYN or LCK, to phosphorylate the tyrosine residue within the ITIM domain.[9]
- Recruitment of Phosphatases: The phosphorylated ITIM and ITT-like motifs serve as
 recruitment platforms for SH2 domain-containing phosphatases. While much of the literature
 highlights the recruitment of SH2-containing inositol phosphatase 1 (SHIP1) via the ITT-like
 motif (often through adaptor proteins like Grb2 or β-arrestin 2), ITIM domains are classically
 known to recruit phosphatases such as SHP-1 and SHP-2.[7][11][12] The recruitment of
 SHIP1 to the TIGIT cytoplasmic tail is a well-documented event that is critical for its inhibitory
 function.[11][13]
- Inhibition of Downstream Signaling: Once recruited, these phosphatases counteract the
 activity of kinases involved in activating signaling pathways. SHIP1, for instance,
 dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second
 messenger in the PI3K signaling pathway.[7] This action effectively terminates PI3K and
 downstream MAPK signaling cascades.[8][9]
- Suppression of NF-κB Activation: TIGIT signaling also leads to the suppression of the NF-κB pathway. This is achieved through a mechanism where SHIP1, recruited to the TIGIT tail, impairs the autoubiquitination of TRAF6, a critical step for NF-κB activation.[11][13]

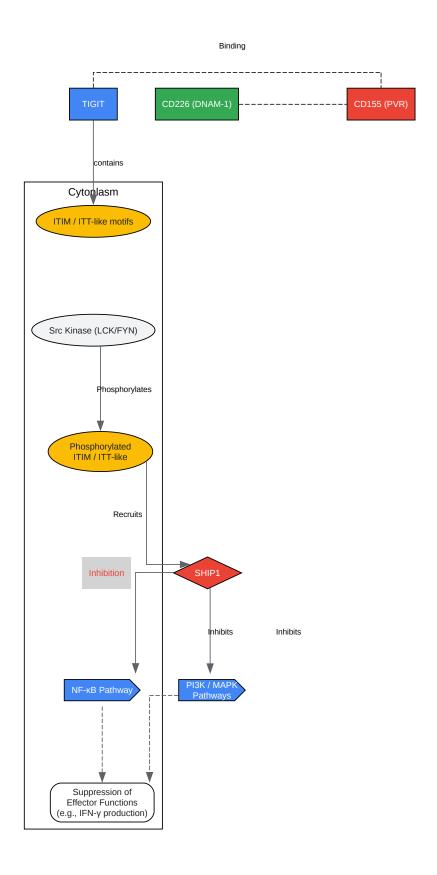


• Functional Consequences: The culmination of these inhibitory signals is the suppression of effector functions in T cells and NK cells. This includes reduced proliferation, decreased production of pro-inflammatory cytokines like IFN-γ and IL-12, and diminished cytotoxic activity against target cells.[3][8][11]

Signaling Pathway Visualization

The following diagram illustrates the inhibitory signaling cascade initiated by TIGIT upon ligand engagement.





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Caption: TIGIT inhibitory signaling pathway.



Quantitative Data Summary

While detailed biophysical data on the TIGIT ITIM domain is dispersed across the literature, the following table summarizes key molecular interactions and their functional outcomes derived from various studies.

Interacting Molecules	Key Residue/Domain	Functional Outcome	Cell Type Studied
TIGIT + SHIP1	ITT-like motif (Tyr225)	Inhibition of PI3K and MAPK signaling, suppression of NK cell cytotoxicity.[7]	NK Cells
TIGIT + β-arrestin 2 + SHIP1	ITT-like motif	Impairs TRAF6 autoubiquitination, abolishes NF-кВ activation, suppresses IFN-y production.[11] [13]	NK Cells
TIGIT + Grb2 + SHIP1	ITT-like motif (Tyr225)	Prematurely terminates PI3K and MAPK signaling.[7]	NK Cells
TIGIT + CD155	Extracellular IgV domain	High-affinity binding that outcompetes the activating receptor CD226 (DNAM-1).[10]	T Cells, NK Cells

Experimental Protocols

The function of the TIGIT ITIM domain and its associated signaling pathway has been elucidated through a variety of immunological and biochemical techniques.

Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis



- Objective: To demonstrate the physical interaction between phosphorylated TIGIT and downstream signaling molecules like SHIP1.
- Methodology:
 - Cell Culture and Lysis: A cell line expressing TIGIT (e.g., YTS-TIGIT NK cells) is cultured.
 [11] Cells are often treated with a phosphatase inhibitor like pervanadate to preserve protein phosphorylation.
 [12] Cells are then lysed in a buffer containing detergents and protease/phosphatase inhibitors to solubilize proteins while maintaining their interactions.
 - Immunoprecipitation: The cell lysate is incubated with an antibody specific to TIGIT (or a tag like FLAG if using a fusion protein).[12] The antibody-protein complexes are then captured using protein A/G-conjugated beads.
 - Washing and Elution: The beads are washed multiple times to remove non-specifically bound proteins. The bound proteins are then eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
 - Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a
 membrane, and probed with antibodies against the suspected interacting proteins (e.g.,
 anti-SHIP1, anti-Grb2).[7][11] A band corresponding to the molecular weight of the target
 protein confirms the interaction.

Luciferase Reporter Assay for NF-kB Activity

- Objective: To quantify the inhibitory effect of TIGIT signaling on the NF-kB transcription factor pathway.
- Methodology:
 - Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with plasmids encoding for TIGIT, its ligand CD155, and a luciferase reporter construct driven by an NFκB responsive promoter. A control plasmid (e.g., Renilla luciferase) is also co-transfected for normalization.
 - Cell Stimulation: The transfected cells are stimulated to activate the NF-κB pathway.



- Lysis and Luminescence Measurement: After a defined period, cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal.
- Data Analysis: A decrease in normalized luciferase activity in cells expressing TIGIT
 compared to control cells indicates that TIGIT signaling suppresses NF-kB activation.[11]

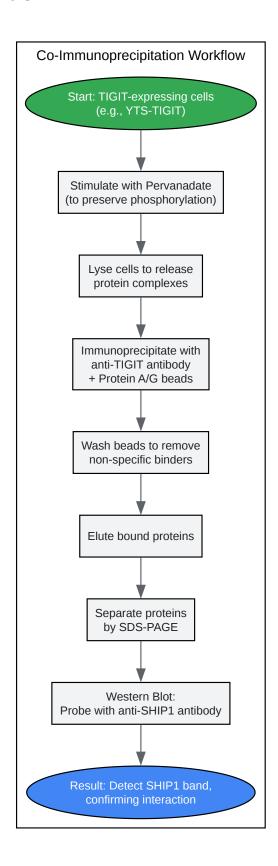
Flow Cytometry for Functional Readouts (IFN-y Production)

- Objective: To measure the impact of TIGIT engagement on the production of effector cytokines like Interferon-gamma (IFN-y) at a single-cell level.
- Methodology:
 - Co-culture: Effector cells (e.g., NK cells or T cells) are co-cultured with target cells that either express or do not express the TIGIT ligand CD155.
 - Protein Transport Inhibition: A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to the culture for the final few hours. This causes cytokines like IFN-γ to accumulate inside the cell instead of being secreted.
 - Cell Staining: Cells are harvested and first stained with antibodies against surface markers to identify the cell population of interest (e.g., CD3 for T cells, CD56 for NK cells).
 - Fixation and Permeabilization: Cells are then fixed and permeabilized to allow antibodies to access intracellular proteins.
 - Intracellular Staining: The permeabilized cells are stained with a fluorescently-labeled antibody specific for IFN-y.
 - Data Acquisition and Analysis: The fluorescence of individual cells is measured using a flow cytometer. The percentage of IFN-γ-positive cells and the mean fluorescence intensity (MFI) are quantified to determine the effect of TIGIT ligation on cytokine production.[13]

Experimental Workflow Visualization



The diagram below outlines a typical co-immunoprecipitation workflow used to validate the interaction between TIGIT and SHIP1.





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Caption: Workflow for Co-Immunoprecipitation.

Conclusion

The TIGIT ITIM domain, in concert with the adjacent ITT-like motif, is fundamental to the inhibitory function of the TIGIT receptor. Through a well-orchestrated signaling cascade involving phosphorylation and the recruitment of phosphatases like SHIP1, the ITIM domain effectively dampens key activating pathways such as PI3K, MAPK, and NF-kB.[8][9] This leads to the suppression of T cell and NK cell effector functions, a critical mechanism for maintaining immune homeostasis. Understanding the intricate molecular details of this pathway is paramount for the rational design of novel immunotherapies that aim to block this inhibitory axis and reinvigorate anti-tumor immunity.

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